4-(4-Ethoxycarbonylphenyl)nicotinic acid
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Overview
Description
4-(4-Ethoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)nicotinic acid typically involves the esterification of 4-carboxyphenylboronic acid with ethanol in the presence of a catalyst, followed by the coupling reaction with nicotinic acid. The reaction conditions often include the use of a dehydrating agent such as concentrated sulfuric acid and a reflux setup to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reactant in various coupling reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its structural similarity to nicotinic acid.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 3-Ethoxycarbonylphenylboronic acid
Uniqueness
4-(4-Ethoxycarbonylphenyl)nicotinic acid is unique due to its specific structural features, such as the ethoxycarbonyl group attached to the phenyl ring and its connection to the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-9-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOXKRCNEOVDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692705 |
Source
|
Record name | 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-15-5 |
Source
|
Record name | 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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